molecular formula C13H20N4O3 B12507792 Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B12507792
M. Wt: 280.32 g/mol
InChI Key: SSQPTKBJDXDUOU-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.

    Attachment of the Aminopyrazinyl Group: The aminopyrazinyl group is attached through a nucleophilic substitution reaction using 6-aminopyrazine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate: Lacks the (S)-configuration, which may affect its biological activity and interactions.

    tert-Butyl 3-((6-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate: Contains a methyl group instead of an amino group, potentially altering its chemical reactivity and applications.

Uniqueness

The (S)-configuration of (S)-tert-Butyl 3-((6-aminopyrazin-2-yl)oxy)pyrrolidine-1-carboxylate imparts specific stereochemical properties that can influence its interactions with biological targets and its overall reactivity

Properties

IUPAC Name

tert-butyl 3-(6-aminopyrazin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(8-17)19-11-7-15-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPTKBJDXDUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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